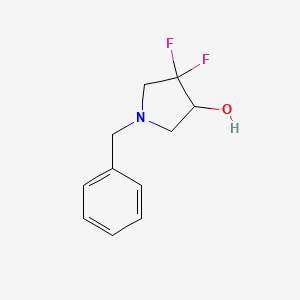
1-Benzyl-4,4-difluoropyrrolidin-3-ol
Übersicht
Beschreibung
1-Benzyl-4,4-difluoropyrrolidin-3-ol is a chemical compound with the molecular formula C11H13F2NO. It has a molecular weight of 213.22 .
Synthesis Analysis
The synthesis of 1-Benzyl-4,4-difluoropyrrolidin-3-ol involves several steps . The first stage involves the reaction of (1-benzyl-4,4-difluoropyrrolidin-3-yl)-4-methylbenzenesulfonate with magnesium in methanol at temperatures between 10 and 40°C for 5 hours under an inert atmosphere . The second stage involves the addition of water in methanol at 30°C .Molecular Structure Analysis
The molecular structure of 1-Benzyl-4,4-difluoropyrrolidin-3-ol consists of 15 heavy atoms, 6 of which are aromatic . The fraction of sp3 hybridized carbons (Fraction Csp3) is 0.45 .Physical And Chemical Properties Analysis
1-Benzyl-4,4-difluoropyrrolidin-3-ol has a high gastrointestinal absorption and is BBB permeant . It is not a substrate for P-gp and does not inhibit CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Kp (skin permeation) is -6.48 cm/s . The compound has a lipophilicity Log Po/w (iLOGP) of 2.04 . It is soluble in water, with a solubility of 1.02 mg/ml or 0.00477 mol/l .Wissenschaftliche Forschungsanwendungen
Electrochemical Functionalization in Organic Synthesis
A study by Imada et al. (2018) discusses the use of 1,1,1,3,3,3-Hexafluoropropan-2-ol (HFIP) in selective electrochemical functionalization of benzylic positions. This process involves masked benzylic cations which can be activated for further functionalization, indicating a potential application of similar fluorinated compounds like 1-Benzyl-4,4-difluoropyrrolidin-3-ol in sustainable and metal-free chemical transformations (Imada et al., 2018).
Electrochemical Behavior in Model Compounds
Carelli et al. (1980) explored the electrochemical behavior of 1-benzyl-3-carbamoylpyridinium chloride, a model compound related to NAD+. This study reveals the potential of structurally similar compounds, like 1-Benzyl-4,4-difluoropyrrolidin-3-ol, in understanding electrochemical processes in biological systems (Carelli et al., 1980).
Practical Synthesis of Difluoropyrrolidine Derivatives
Xu et al. (2005) reported a practical synthesis of 3,3-difluoropyrrolidine, a process involving intermediates that could be related to the synthesis of 1-Benzyl-4,4-difluoropyrrolidin-3-ol. This indicates its potential in cost-effective and efficient synthetic routes in organic chemistry (Xu et al., 2005).
Asymmetric 1,3-Dipolar Cycloaddition in Synthesis
Kotian et al. (2005) described an asymmetric 1,3-dipolar cycloaddition reaction for synthesizing (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol. This process could be relevant for synthesizing structurally similar compounds like 1-Benzyl-4,4-difluoropyrrolidin-3-ol, highlighting its role in the synthesis of bioactive molecules (Kotian et al., 2005).
Enantioselective Synthesis in Medicinal Chemistry
Si et al. (2016) discussed enantioselective routes to 4,4-difluoropyrrolidin-3-ol, which is structurally similar to 1-Benzyl-4,4-difluoropyrrolidin-3-ol. Their study illustrates the compound's significance as a building block in medicinal chemistry, emphasizing its potential in drug synthesis and discovery (Si et al., 2016).
Safety And Hazards
The safety information available indicates that 1-Benzyl-4,4-difluoropyrrolidin-3-ol is a potential hazard. The compound has a signal word of “Warning” and precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . The hazard statements include H315, H319, and H335 .
Eigenschaften
IUPAC Name |
1-benzyl-4,4-difluoropyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO/c12-11(13)8-14(7-10(11)15)6-9-4-2-1-3-5-9/h1-5,10,15H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBGAZJGIHIWTSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4,4-difluoropyrrolidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



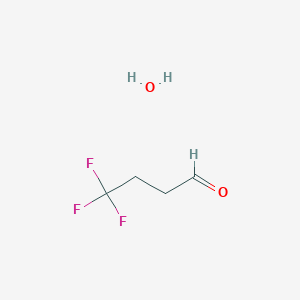

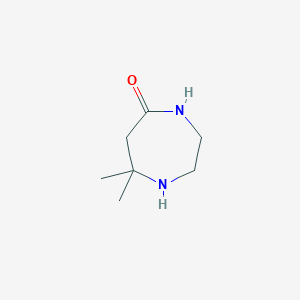
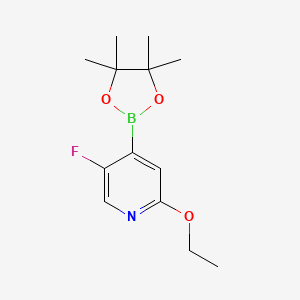


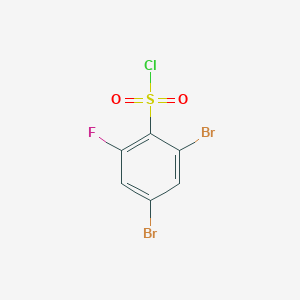


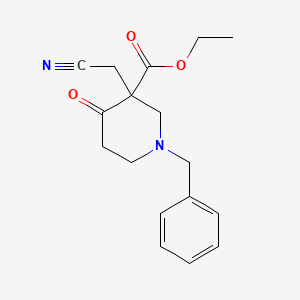
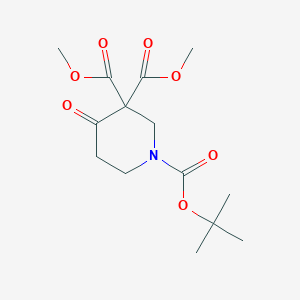


![Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1450094.png)